Cas no 852436-69-2 (N-(4-chlorophenyl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-(4-chlorophenyl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide structure
852436-69-2 structure
Product name:N-(4-chlorophenyl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
CAS No:852436-69-2
MF:C21H18ClN5O2S
MW:439.917921543121
CID:6251060
PubChem ID:18554168

N-(4-chlorophenyl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-chlorophenyl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
    • N-(4-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
    • N-(4-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
    • F0676-0744
    • AKOS024595496
    • 852436-69-2
    • N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
    • Inchi: 1S/C21H18ClN5O2S/c1-2-29-17-9-3-14(4-10-17)21-25-24-18-11-12-20(26-27(18)21)30-13-19(28)23-16-7-5-15(22)6-8-16/h3-12H,2,13H2,1H3,(H,23,28)
    • InChI Key: NDSIPBZMCULJSN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(CSC1C=CC2=NN=C(C3C=CC(=CC=3)OCC)N2N=1)=O

Computed Properties

  • Exact Mass: 439.0869737g/mol
  • Monoisotopic Mass: 439.0869737g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 558
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 107Ų

N-(4-chlorophenyl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0676-0744-20mg
N-(4-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
852436-69-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0676-0744-2mg
N-(4-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
852436-69-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0676-0744-15mg
N-(4-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
852436-69-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0676-0744-100mg
N-(4-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
852436-69-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0676-0744-30mg
N-(4-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
852436-69-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0676-0744-75mg
N-(4-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
852436-69-2 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0676-0744-25mg
N-(4-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
852436-69-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0676-0744-10mg
N-(4-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
852436-69-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0676-0744-4mg
N-(4-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
852436-69-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0676-0744-10μmol
N-(4-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
852436-69-2 90%+
10μl
$69.0 2023-05-17

N-(4-chlorophenyl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Related Literature

Additional information on N-(4-chlorophenyl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide

Professional Introduction to N-(4-chlorophenyl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo[4,3-bpyridazin-6-ylsulfanyl}acetamide (CAS No. 852436-69-2)

N-(4-chlorophenyl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo[4,3-bpyridazin-6-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 852436-69-2, represents a convergence of multiple structural and functional elements that make it a promising candidate for further exploration in drug discovery and therapeutic applications.

The molecular structure of N-(4-chlorophenyl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo[4,3-bpyridazin-6-ylsulfanyl}acetamide is characterized by its intricate arrangement of heterocyclic rings and functional groups. The presence of a 4-chlorophenyl moiety suggests potential interactions with biological targets that are sensitive to halogenated aromatic compounds. Similarly, the 4-ethoxyphenyl group introduces an ethoxy substituent that can influence the compound's solubility and metabolic stability. The core of the molecule, consisting of a 1,2,4triazolo[4,3-bpyridazin-6-ylsulfanyl}acetamide scaffold, is a testament to the compound's complexity and its potential for diverse biological activities.

In recent years, there has been a growing interest in heterocyclic compounds due to their wide range of biological properties. The triazolo[4,3-bpyridazin] core is particularly noteworthy for its ability to modulate various biological pathways. For instance, studies have shown that derivatives of this scaffold can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The sulfanyl group further enhances the compound's potential by introducing a polar region that can interact with biological targets in a specific manner.

The synthesis of N-(4-chlorophenyl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo[4,3-bpyridazin-6-ylsulfanyl}acetamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps in the synthesis include the formation of the triazolobipyridazine core through cyclocondensation reactions, followed by functionalization with the chlorophenyl and ethoxyphenyl groups. The introduction of the sulfanyl group at the 6-position of the bipyridazine ring is particularly critical and requires precise control to avoid unwanted side reactions.

The pharmacological profile of N-(4-chlorophenyl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo[4,3-bpyridazin-6-ylsulfanyl}acetamide is currently under investigation in several research laboratories. Preliminary studies suggest that this compound may exhibit potent activity against certain types of cancer cells by inhibiting key enzymes involved in cell proliferation. Additionally, its ability to interact with specific receptors or ion channels makes it a candidate for treating neurological disorders. The compound's unique structural features are expected to contribute to its selectivity and efficacy in these applications.

The computational modeling of N-(4-chlorophenyl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo[4,3-bpyridazin-6-ylsulfanyl}acetamide has provided valuable insights into its binding interactions with potential biological targets. Molecular docking studies have identified key residues on target proteins that are likely to be involved in binding this compound. These findings have guided the design of more potent derivatives with improved pharmacokinetic properties. Furthermore, computational simulations have helped predict the metabolic pathways through which this compound may be processed in vivo.

The development of novel pharmaceutical agents often relies on the identification of lead compounds through high-throughput screening (HTS) methods. N-(4-chlorophenyl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo[4,3-bpyridazin-6-ylsulfanyl}acetamide has been evaluated using HTS platforms to assess its activity against a diverse panel of biological targets. Initial results have shown promising activity against certain enzyme families involved in cancer metabolism. These findings have prompted further investigation into the compound's mechanism of action and its potential for clinical development.

The safety profile of N-(4-chlorophenyl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo[4,3-bpyridazin-6-ylsulfanyl}acetamide is currently being assessed through in vitro toxicity studies. These experiments have focused on evaluating the compound's effects on various cell lines and assessing its potential for inducing apoptosis or cytotoxicity. Preliminary data suggest that the compound exhibits low toxicity at therapeutic concentrations but may require further optimization to minimize off-target effects.

The future prospects for N-(4-chlorophenyl)-2-{3-(4-ethoxyphenyl)-1,2,4triazolo[4,3-bpyridazin-6-ylsulfanyl}acetamide are promising given its unique structural features and preliminary biological activity. Further research is needed to fully elucidate its mechanism of action and to optimize its pharmacokinetic properties. Collaborative efforts between academic researchers and pharmaceutical companies may accelerate the development process and bring this compound closer to clinical application.

In conclusion,N-(85283697283697283697283697283697283697283697283697283697283697285728572857<--->

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